1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine

Metabolic stability Difluoromethyl isostere Cytochrome P450

This 1H-pyrazole-3-amine carboxamide features a metabolically stabilizing N1-difluoromethyl group and a pyrrolidine-1-carbonyl at C5, offering a 230.22 Da lead-like scaffold for kinase inhibitor and SDHI fungicide programs. The 3-amino handle permits chemoselective derivatization (acylation, sulfonylation) while the pyrrolidine amide resists nucleophilic attack. Supplied at 98% purity for reliable biophysical screening (SPR, ITC). Standard GHS07 hazard profile (H302, H315, H319, H335) enables routine lab handling.

Molecular Formula C9H12F2N4O
Molecular Weight 230.219
CAS No. 2226034-20-2
Cat. No. B2441406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine
CAS2226034-20-2
Molecular FormulaC9H12F2N4O
Molecular Weight230.219
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=NN2C(F)F)N
InChIInChI=1S/C9H12F2N4O/c10-9(11)15-6(5-7(12)13-15)8(16)14-3-1-2-4-14/h5,9H,1-4H2,(H2,12,13)
InChIKeyRIQANDDWLKZHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine (CAS 2226034-20-2): Compound Class, Core Characteristics, and Procurement Baseline


1-(Difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine (CAS 2226034-20-2) is a heterocyclic small molecule belonging to the difluoromethyl-substituted pyrazole-3-amine carboxamide class. It features a 1H-pyrazole core bearing a 3-amino group, a difluoromethyl substituent at N1, and a pyrrolidine-1-carbonyl moiety at C5 . The difluoromethyl group has been reported in the peer-reviewed literature to moderately modulate metabolic stability, lipophilicity, and target binding affinity compared to trifluoromethyl or unsubstituted alkyl congeners [1]. The compound is supplied as a research-grade building block with commercially verified purity ranging from 95% to 98% , and carries GHS07 hazard labeling (H302, H315, H319, H335) .

Why Generic Substitution of 1-(Difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine (CAS 2226034-20-2) Fails: Structural Determinants That Preclude Simple Analog Interchange


In-class pyrazole carboxamide congeners cannot be freely interchanged with 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine because three structural variables each produce quantifiable divergence in physicochemical and pharmacological profiles. First, replacing the N1-difluoromethyl group with a methyl substituent (e.g., CAS 1174852-89-1) eliminates the fluorine-mediated hydrogen-bond donor capacity and reduces metabolic oxidative stability, a phenomenon documented for difluoromethyl isosteres in peer-reviewed medicinal chemistry literature [1]. Second, exchanging the pyrrolidine ring for a morpholine (CAS 2226033-89-0) increases topological polar surface area (TPSA) by approximately 9 Ų and introduces an additional hydrogen-bond acceptor, altering permeability and solubility profiles . Third, expanding to a seven-membered azepane ring (CAS 2226034-47-3) adds approximately 28 Da in molecular weight and one additional methylene unit of lipophilicity, affecting both binding kinetics and ADME parameters . These structural distinctions drive the quantitative evidence presented in Section 3.

1-(Difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine (CAS 2226034-20-2): Comparator-Anchored Quantitative Evidence for Scientific Selection


N1-Difluoromethyl vs. N1-Methyl Substitution: Metabolic Stability and Hydrogen-Bond Donor Capacity Differentiation

The N1-difluoromethyl group in 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine provides a hydrogen-bond donor (C–F···H–X interaction) that is absent in the N1-methyl analog (CAS 1174852-89-1). Peer-reviewed review literature documents that difluoromethyl substitution on heterocycles moderately regulates metabolic stability and binding affinity compared to methyl or trifluoromethyl congeners [1]. The CF2H group acts as a lipophilic hydrogen-bond donor (estimated pKa ~8.5–9.5 for the C–H proton), whereas the CH3 group is purely hydrophobic with no hydrogen-bond donor capacity [2]. In pesticide and pharmaceutical lead optimization programs, this property difference has been exploited to modulate target residence time and oxidative metabolism by cytochrome P450 enzymes [1].

Metabolic stability Difluoromethyl isostere Cytochrome P450 Hydrogen-bond donor

Commercially Verified Purity Differentiation: Leyan (98%) vs. CheMenu (95%) for CAS 2226034-20-2

Two independent vendor technical datasheets provide differential purity specifications for 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine. Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity (Catalog No. 2279875) , while CheMenu offers it at 95% purity (Catalog No. CM659098) . This 3-percentage-point purity differential is consequential for applications requiring stoichiometric precision, such as fragment-based library construction, biophysical assay preparation, and medicinal chemistry SAR campaigns where impurities at the 2–5% level can confound activity readouts.

Purity Procurement specification Quality control Vendor comparison

Pyrrolidine vs. Morpholine Carbonyl Substituent: Topological Polar Surface Area and Hydrogen-Bond Acceptor Count Differentiation

The pyrrolidine-1-carbonyl substituent at C5 of the target compound (CAS 2226034-20-2, MW 230.22, formula C9H12F2N4O) differs from the morpholine-4-carbonyl analog (CAS 2226033-89-0, MW 246.22, formula C9H12F2N4O2) by one ring oxygen atom. This oxygen substitution increases the topological polar surface area (TPSA) by an estimated 9–12 Ų (from ~64 Ų to ~73 Ų) and adds an additional hydrogen-bond acceptor site (increasing the count from 5 to 6) . TPSA values above 70 Ų are generally associated with reduced passive membrane permeability, while values between 60–70 Ų are considered optimal for blood-brain barrier penetration in CNS drug design [1].

Topological polar surface area Hydrogen-bond acceptor Permeability Physicochemical property

Pyrrolidine vs. Azepane Ring Size: Molecular Weight and Lipophilicity Differentiation

The five-membered pyrrolidine ring in the target compound (CAS 2226034-20-2) versus the seven-membered azepane ring in its direct analog (CAS 2226034-47-3) produces a molecular weight difference of approximately 28 Da (230.22 vs. 258.27) and an estimated increase in calculated logP (clogP) of approximately 0.5–0.8 log units due to the additional two methylene units . In fragment-based and lead-like compound libraries, every 30 Da increase in molecular weight is associated with a statistically significant reduction in the probability of downstream clinical success [1]. The pyrrolidine analog therefore maintains a lower MW closer to the 'lead-like' range (MW ≤ 350), while the azepane analog begins to drift toward higher lipophilicity.

Ring size Molecular weight Lipophilicity Ligand efficiency

GHS Hazard Classification: Acute Toxicity and Irritation Profile Relative to Common Pyrazole Carboxamide Analogs

1-(Difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine carries a GHS07 hazard classification with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as specified in the Leyan technical datasheet . This represents a distinct handling requirement compared to analogs such as the 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 1946828-30-3), which may carry different hazard profiles due to the carboxylic acid moiety. The pyrrolidine amide function in the target compound eliminates the corrosive potential associated with the free carboxylic acid, while retaining acute oral and dermal toxicity hazards that require standard laboratory PPE protocols.

Safety GHS classification Handling requirements Acute toxicity

1-(Difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine (CAS 2226034-20-2): Evidence-Based Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Construction

With a molecular weight of 230.22 Da (below the lead-like threshold of 350 Da) and an estimated TPSA of ~64 Ų, 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine serves as an attractive fragment or lead-like scaffold for kinase inhibitor and receptor modulator programs. Compared to the morpholine analog (TPSA ~73 Ų, exceeding the BBB permeability threshold), the pyrrolidine analog maintains physicochemical properties compatible with CNS penetration while retaining the metabolically stabilizing difluoromethyl group [1]. The 98% purity grade (Leyan) ensures reliable stoichiometry for biophysical screening (SPR, ITC, DSF) where impurities at >2% can generate spurious binding signals [2].

Agrochemical Lead Optimization: SDH Inhibitor Scaffold Development

The difluoromethyl-substituted pyrazole carboxamide scaffold is a validated pharmacophore in succinate dehydrogenase inhibitor (SDHI) fungicide design, as exemplified by commercial fungicides such as fluxapyroxad and bixafen. The target compound's difluoromethyl group confers moderate metabolic stability regulation and lipophilicity tuning compared to methyl-substituted analogs, as documented in the 2024 review of difluoromethyl isosteres in pesticide design [1]. The pyrrolidine amide moiety provides a synthetically accessible vector for further derivatization at the amide nitrogen, enabling rapid SAR exploration around the C5 position.

Medicinal Chemistry Kinase Inhibitor Programs Requiring N1-Hydrogen Bond Donor Capacity

The difluoromethyl group (CF2H) can function as a lipophilic hydrogen-bond donor, a property absent in the N1-methyl analog (CAS 1174852-89-1). This capability has been demonstrated through X-ray crystallography and computational analysis to enable CF2H···O=C and CF2H···N interactions with protein backbone carbonyls and side-chain acceptors in kinase ATP-binding pockets [1]. For kinase programs where a hydrogen-bond donor at the solvent-exposed N1 position enhances selectivity or residence time, the difluoromethyl analog is the structurally preferred choice over the methyl-substituted comparator.

Laboratory-Scale Synthesis and Derivatization: Building Block for Parallel Library Synthesis

The 3-amino group on the pyrazole ring provides a primary amine handle for acylation, sulfonylation, reductive amination, or urea formation, enabling divergent parallel synthesis of compound libraries. The pyrrolidine carbonyl at C5 is resistant to nucleophilic attack under standard amide coupling conditions, allowing chemoselective derivatization at the 3-amino position. The defined GHS07 hazard profile (H302, H315, H319, H335) permits handling under standard laboratory fume hood conditions with appropriate PPE, eliminating the need for specialized containment required for more hazardous analogs .

Quote Request

Request a Quote for 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.